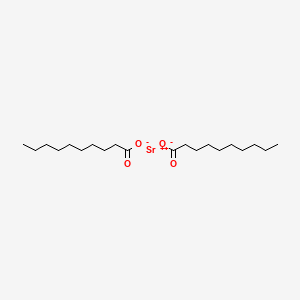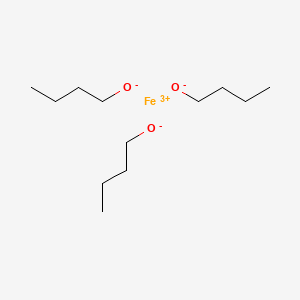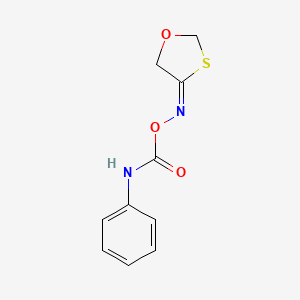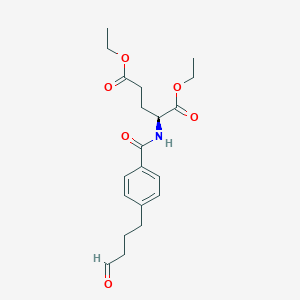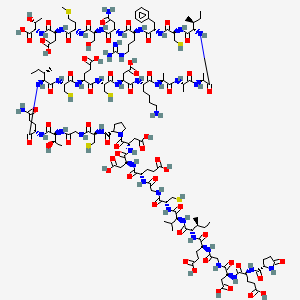
Zinc tetrapentyl bis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc tetrapentyl bis(phosphate) is a chemical compound with the molecular formula C10H23O4P.1/2Zn.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc tetrapentyl bis(phosphate) typically involves the reaction of zinc nitrate (Zn(NO3)2.6H2O) with diammonium hydrogen phosphate ((NH4)2HPO4) under controlled conditions. The reaction is carried out in the presence of a solvent, such as water or ethanol, and requires careful control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of zinc tetrapentyl bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through filtration, washing, and drying processes to obtain the final compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions: Zinc tetrapentyl bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: Reduction reactions can convert zinc tetrapentyl bis(phosphate) into different zinc phosphates or elemental zinc.
Substitution: The compound can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong acids or bases.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and various phosphates.
Reduction: Elemental zinc and lower oxidation state phosphates.
Substitution: New organophosphate compounds with different functional groups.
Aplicaciones Científicas De Investigación
Zinc tetrapentyl bis(phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other zinc-based compounds.
Mecanismo De Acción
The mechanism of action of zinc tetrapentyl bis(phosphate) involves its interaction with biological molecules and cellular structures. The compound can disrupt bacterial cell walls, leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and preventing bacterial growth. The molecular targets include bacterial cell wall components and essential enzymes involved in cellular metabolism .
Comparación Con Compuestos Similares
Zinc phosphate: Similar in composition but differs in its specific applications and properties.
Zinc oxide: Known for its use in sunscreens and as a catalyst, but lacks the specific phosphate groups present in zinc tetrapentyl bis(phosphate).
Zinc sulfide: Used in optical materials and pigments, but has different chemical properties and applications
Uniqueness: Zinc tetrapentyl bis(phosphate) stands out due to its unique combination of zinc and phosphate groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes and its antibacterial properties make it particularly valuable in medical and industrial applications .
Propiedades
Número CAS |
94275-95-3 |
|---|---|
Fórmula molecular |
C20H44O8P2Zn |
Peso molecular |
539.9 g/mol |
Nombre IUPAC |
zinc;dipentyl phosphate |
InChI |
InChI=1S/2C10H23O4P.Zn/c2*1-3-5-7-9-13-15(11,12)14-10-8-6-4-2;/h2*3-10H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
SVKIOBNRWWEVBU-UHFFFAOYSA-L |
SMILES canónico |
CCCCCOP(=O)([O-])OCCCCC.CCCCCOP(=O)([O-])OCCCCC.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


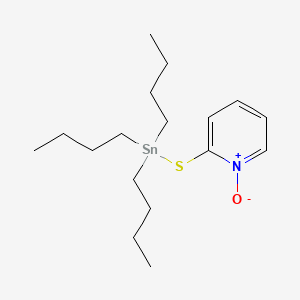
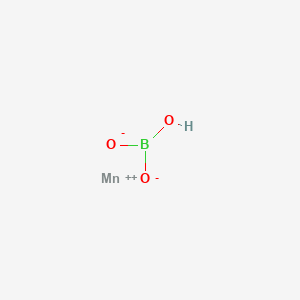
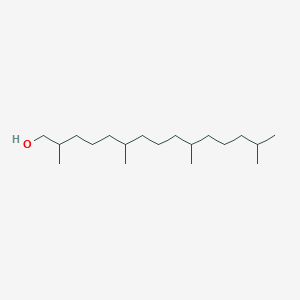
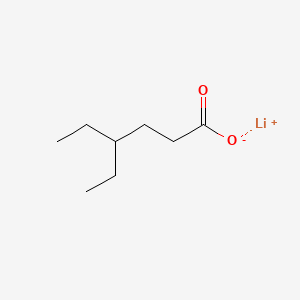
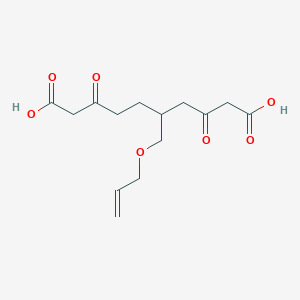
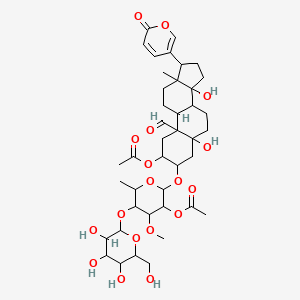
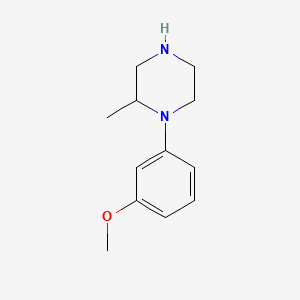
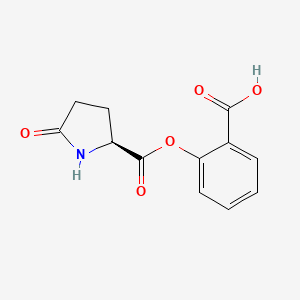
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
